REACTION_CXSMILES
|
C(=O)([O-])[O-].[Cs+].[Cs+].[C:7]([C:10]1[CH:19]=[CH:18][C:13]2[NH:14][C:15](=[O:17])[S:16][C:12]=2[CH:11]=1)(=[O:9])[CH3:8].[CH3:20][O:21][CH2:22]Cl.CCOC(C)=O>CN(C)C=O>[C:7]([C:10]1[CH:19]=[CH:18][C:13]2[N:14]([CH2:20][O:21][CH3:22])[C:15](=[O:17])[S:16][C:12]=2[CH:11]=1)(=[O:9])[CH3:8] |f:0.1.2|
|
Name
|
cesium carbonate
|
Quantity
|
101.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC2=C(NC(S2)=O)C=C1
|
Name
|
|
Quantity
|
690 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
20.4 mL
|
Type
|
reactant
|
Smiles
|
COCCl
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
wash with water (2×200 mL)
|
Type
|
EXTRACTION
|
Details
|
Back extract with DCM (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the combined organic layers over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CONCENTRATION
|
Details
|
concentrate in 200 ml hexanes/EtOAc (75:25)
|
Type
|
FILTRATION
|
Details
|
filter
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC2=C(N(C(S2)=O)COC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 156 mmol | |
AMOUNT: MASS | 37 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |